molecular formula C15H15N5O B5604303 2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide

Cat. No. B5604303
M. Wt: 281.31 g/mol
InChI Key: IOOSUFLGGUEDHP-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide, also known as BMH, is a chemical compound that has been synthesized for its potential applications in scientific research.

Scientific Research Applications

Anticancer Activity

  • Research has demonstrated the synthesis and characterization of benzimidazole derivatives, including those similar to the specified compound, with a focus on their in vitro anticancer evaluation. One study outlined the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazide, showing potential activity against breast cancer cell lines (Salahuddin et al., 2014).
  • Another investigation into hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles revealed their synthesis from cyclization reaction of acetohydrazide with unsaturated hydroxy and non-hydroxy fatty esters, showcasing cytotoxic activities against various cancer cell lines (Varshney et al., 2015).

Antimicrobial Activity

  • Benzimidazole derivatives have also been synthesized for their antimicrobial properties. One study synthesized several benzimidazole Schiff’s bases and evaluated their in vitro activities against bacteria and fungi, with some derivatives found as active as standard drugs (Ansari et al., 2011).
  • Additionally, a series of benzimidazole derivatives were prepared and their structures determined through elemental analyses and spectral data. These derivatives exhibited in vitro antimicrobial activity against a variety of pathogens, with certain compounds demonstrating activity comparable to standard antibacterial agents (Karalı et al., 2004).

Synthesis and Characterization

  • Studies have also focused on the synthesis, physicochemical properties, and biological activities of new benzimidazole derivatives. For instance, research on the synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(ii)-PNS(O) pincer complexes highlights an environmentally benign method for producing these compounds (Luo et al., 2017).

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-19-8-4-5-12(19)9-17-18-15(21)10-20-11-16-13-6-2-3-7-14(13)20/h2-9,11H,10H2,1H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOSUFLGGUEDHP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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